(r)-3-Phenyl-1-butene
Description
Significance of Chiral Olefins as Synthons
Chiral olefins are organic molecules containing at least one carbon-carbon double bond and one or more stereocenters, rendering them non-superimposable on their mirror images. In the realm of organic synthesis, these compounds are highly valued as "chiral synthons". researchgate.net A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. Chiral synthons, therefore, are readily available chiral molecules that can be incorporated into a larger target molecule, transferring their stereochemical information in the process.
The significance of chiral olefins as synthons stems from several key characteristics:
Versatility in Transformations: The double bond in chiral olefins can undergo a wide array of chemical reactions, including additions, oxidations, and metathesis, often with high levels of stereocontrol. numberanalytics.com This allows for the introduction of new functional groups and the creation of additional stereocenters in a predictable manner.
Probing Reaction Mechanisms: The stereochemical outcome of reactions involving chiral olefins provides valuable insight into the mechanisms of those reactions, aiding in the development of new and improved synthetic methodologies.
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has propelled the development of methods for the efficient synthesis and utilization of chiral olefins. researchgate.net Their role as versatile chiral synthons is central to the advancement of modern asymmetric synthesis. researchgate.net
Historical Development and Academic Context of (R)-3-Phenyl-1-butene
The development of synthetic routes to this compound is intrinsically linked to the broader history of asymmetric catalysis, particularly the hydrovinylation of styrenes. The hydrovinylation reaction, which involves the addition of a vinyl group and a hydrogen atom across a double bond, emerged as a promising method for carbon-carbon bond formation. nih.gov An early landmark in this area was reported in 1972 by Wilke and coworkers, who demonstrated the nickel-catalyzed asymmetric hydrovinylation of 1,3-cyclooctadiene, albeit with modest enantioselectivity by today's standards. rsc.org
Throughout the late 20th century, significant research efforts were directed towards discovering more efficient and selective catalyst systems. A notable advancement came from the Leitner group, which developed a catalyst system that could convert styrene (B11656) to this compound with up to 93% enantiomeric excess (ee). rsc.org This represented a major breakthrough in the field.
Further progress was made with the development of new chiral ligands for transition metal catalysts. Palladium-based catalysts have also been explored for the asymmetric hydrovinylation of styrene, with certain ligands enabling the formation of this compound with high enantioselectivity. raco.cat The asymmetric hydrovinylation of vinylarenes like styrene to produce 3-aryl-1-butenes is of particular interest because these products can be readily converted into 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
The academic context of this compound is primarily situated within the fields of organometallic chemistry and asymmetric catalysis. Research has focused on the design and synthesis of novel chiral ligands, the optimization of reaction conditions to improve yield and enantioselectivity, and the elucidation of reaction mechanisms. The successful synthesis of this compound with high enantiopurity often serves as a benchmark for the efficacy of new catalytic systems.
Below is a table summarizing key properties of this compound.
| Property | Value |
| Chemical Formula | C₁₀H₁₂ |
| Molecular Weight | 132.20 g/mol nih.gov |
| CAS Number | 36617-88-6 nih.govnist.gov |
| IUPAC Name | [(2R)-but-3-en-2-yl]benzene nih.gov |
| Synonyms | (R)-(1-methyl-2-propenyl)benzene, Benzene, [(1R)-1-methyl-2-propenyl]- nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
36617-88-6 |
|---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
[(2R)-but-3-en-2-yl]benzene |
InChI |
InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h3-9H,1H2,2H3/t9-/m1/s1 |
InChI Key |
CHPXLAPHLQIKCA-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C=C)C1=CC=CC=C1 |
Canonical SMILES |
CC(C=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Stereoselective Synthetic Methodologies for R 3 Phenyl 1 Butene
Catalytic Asymmetric Hydrovinylation Reactions
Catalytic asymmetric hydrovinylation represents a highly atom-economical method for constructing chiral carbon-carbon bonds. The primary challenge in the hydrovinylation of styrene (B11656) to produce 3-phenyl-1-butene is controlling selectivity. Potential side reactions include the formation of the linear isomer, oligomerization of the starting materials, and subsequent isomerization of the desired product. nih.govnih.gov The development of sophisticated transition-metal catalyst systems, particularly those based on nickel and palladium, has been pivotal in overcoming these challenges to afford (R)-3-Phenyl-1-butene with high levels of regio- and enantioselectivity.
Nickel-based catalysts have been extensively investigated for the asymmetric hydrovinylation of styrene. The pioneering work in this field dates back to the 1970s by the Wilke group, which first reported Ni-catalyzed asymmetric hydrovinylation. rsc.org Since these early contributions, significant progress has been made, leading to highly active and selective catalytic systems. The active catalyst is typically a cationic nickel hydride species generated in situ from a nickel precursor, a chiral ligand, and a Lewis acid co-catalyst. nih.govacs.org
The enantioselectivity of the nickel-catalyzed hydrovinylation of styrene is critically dependent on the structure of the chiral ligand coordinated to the metal center. A variety of ligand classes have been explored, each offering unique steric and electronic properties that influence the stereochemical outcome of the reaction.
Early efforts by Wilke utilized a menthol-derived chiral phosphonite ligand, which provided the hydrovinylation product of styrene with up to 37% enantiomeric excess (ee). rsc.org A significant breakthrough was achieved by Leitner and coworkers, who developed a ligand based on a 1,2-diazaphospholene framework. This ligand system converted styrene to 3-phenyl-1-butene with an enantioselectivity of up to 93% ee. rsc.org
Phosphoramidite (B1245037) ligands have also proven effective. For instance, Feringa-type phosphoramidites have been employed in the Ni-catalyzed asymmetric hydrovinylation of styrene, achieving good yields and enantioselectivities. rsc.org Computational studies, such as those performed by Leitner and coworkers using DFT calculations, have highlighted the importance of hemilabile coordination of phenyl groups from the ligand to the nickel center in achieving high enantiocontrol. rsc.org Ligands that possess a combination of a strongly coordinating phosphorus atom and a weakly coordinating group, such as an ether, are often effective. This hemilability allows for substrate coordination while maintaining a chiral environment around the metal. acs.org
The following table summarizes the performance of various ligand architectures in the nickel-catalyzed asymmetric hydrovinylation of styrene.
| Ligand Type | Example Ligand | Yield (%) | ee (%) |
| Phosphonite | Menthyl-derived (L1) | - | up to 37 |
| Diazaphospholene | Leitner's Ligand (L3) | - | up to 93 |
| Phosphane | Ligand L11 | 89 | 81 |
| Phosphoramidite | Feringa-type | - | - |
| Hemilabile Phosphine (B1218219) | Ligand 1 | Quantitative | ~42 |
Data compiled from multiple sources. rsc.orgacs.org
A primary challenge in the hydrovinylation of styrene is achieving high regioselectivity for the branched product, 3-phenyl-1-butene, over the linear isomer, 4-phenyl-1-butene. The reaction must also suppress competing side reactions, such as the oligomerization of styrene and ethylene (B1197577), and the isomerization of the 3-phenyl-1-butene product to the thermodynamically more stable 2-phenyl-2-butene. nih.gov
The mechanism of Ni-catalyzed hydrovinylation is generally understood to involve a nickel-hydride intermediate. acs.org The regioselectivity is determined during the migratory insertion of styrene into the Ni-H bond. Insertion to form a 1-phenylethyl-nickel intermediate leads to the desired branched product, while insertion to form a 2-phenylethyl-nickel species results in the linear isomer. The design of the catalyst system, including the ligand and reaction conditions, plays a crucial role in directing this insertion step preferentially toward the branched product. acs.orgnih.gov
The stability of the η³-benzyl intermediate and the availability of coordination sites on the square-planar Ni(II) center are key factors that enable regioselective hydrovinylation over potential oligomerization or polymerization pathways. nih.gov Furthermore, computational studies have suggested that in some systems, the product exits the catalytic cycle via a β-H-transfer step rather than a typical β-H elimination. This alternative pathway can prevent unwanted isomerization of the product because it avoids the reformation of a nickel-hydride intermediate that could re-add to the product olefin. nih.gov
Modern nickel-based catalytic systems demonstrate high efficiency for the hydrovinylation of styrene to produce this compound. These reactions can achieve high yields, often quantitative, with excellent selectivity for the desired branched chiral product. acs.org The scope of these reactions extends beyond styrene to various other vinylarenes, allowing for the synthesis of a range of 3-arylbutenes, which are valuable precursors for pharmaceuticals like 2-arylpropionic acids (e.g., ibuprofen). nih.govfigshare.comacs.org The efficiency of these catalysts allows for the use of low catalyst loadings and operation under relatively mild conditions, making the process practical for synthesis. nih.gov
While nickel catalysts have been more historically prominent, palladium-based systems have emerged as a promising alternative for the asymmetric hydrovinylation of styrene. polimi.it Palladium catalysts can offer the advantage of operating at milder temperatures compared to some nickel systems. polimi.it
The development of chiral palladium complexes for this transformation has focused on the design of specialized ligands that can effectively control the stereochemical environment around the palladium center. In 1998, Vogt and co-workers reported the first Pd-catalyzed asymmetric hydrovinylation of styrene, utilizing a bulky chiral ligand derived from (−)-menthol, which achieved up to 86% ee for 3-phenyl-1-butene. rsc.org
More recently, new classes of chiral ligands have been developed. For example, a modular group of chiral monodentate diamidophosphite ligands has been successfully applied. acs.org These ligands, featuring a diazaphospholidine or diazaphosphepine backbone, were used to generate cationic palladium complexes. When a catalyst precursor containing a diamidophosphite with a binaphthyl backbone and a bornyloxy substituent was used, the hydrovinylation of styrene proceeded with a turnover frequency (TOF) of 595 h⁻¹ and produced this compound with 90% ee. acs.org
P-stereogenic monodentate phosphines have also been investigated as ligands for palladium-catalyzed hydrovinylation. polimi.it Neutral allylic palladium complexes containing these ligands, when activated with a silver salt, serve as catalyst precursors. These systems have shown very good activities (up to 1015 h⁻¹) and good selectivities for 3-phenyl-1-butene, although enantioselectivities have been moderate, indicating a need for further ligand optimization. polimi.it
The following table presents results from selected palladium-catalyzed systems for the asymmetric hydrovinylation of styrene.
| Ligand Type | Example Ligand | Activity (TOF, h⁻¹) | ee (%) | Isomer |
| Menthol-derived | L25 | - | up to 86 | - |
| Diamidophosphite | 9b-(R,Sal) | 595 | 90 | R |
| P-stereogenic phosphine | Various | up to 1015 | <45 | - |
Data compiled from multiple sources. rsc.orgpolimi.itacs.org
Palladium-Catalyzed Approaches to Enantiopure this compound
Factors Influencing Enantiomeric Excess and Reaction Rate
The success of any asymmetric synthesis hinges on achieving high enantiomeric excess (e.e.) and a practical reaction rate. In the synthesis of this compound, several critical factors come into play:
Chiral Ligand Structure: The architecture of the chiral ligand is paramount. tcichemicals.com For phosphine-based catalysts, both the electronic and steric properties of the substituents on the phosphorus atom and the ligand backbone significantly influence stereoselectivity. beilstein-journals.org The spatial arrangement of groups around the metal center dictates the facial selectivity of the reaction, directly impacting the enantiomeric excess. tcichemicals.com
Catalyst-Substrate Interaction: The nature of the interaction between the catalyst and the prochiral substrate is crucial. Non-covalent interactions, such as hydrogen bonding and ion pairing, can play a significant role in enhancing both reactivity and selectivity by stabilizing the transition state that leads to the desired enantiomer. nih.gov
Solvent Effects: The solvent can dramatically affect both the reaction rate and the enantioselectivity. organic-chemistry.org Solvent polarity and its ability to coordinate with the metal center can influence the catalyst's activity and the solubility of the reactants, thereby altering the reaction kinetics and stereochemical outcome.
Temperature: Reaction temperature is a key thermodynamic parameter. Lowering the temperature can often enhance enantioselectivity by favoring the transition state with the lower activation energy, which leads to the major enantiomer. However, this may also lead to a decrease in the reaction rate.
Optimization Strategies for Yield and Stereocontrol
To maximize the yield and stereocontrol in the synthesis of this compound, several optimization strategies are employed:
Ligand Tuning: A systematic modification of the chiral ligand's structure is a common approach. This involves synthesizing a library of ligands with varying steric bulk and electronic properties to identify the optimal ligand for a specific transformation. iupac.org
Reaction Condition Screening: A thorough screening of reaction parameters such as solvent, temperature, catalyst loading, and reaction time is essential. High-throughput screening techniques can accelerate this process.
Additive Effects: The addition of co-catalysts or additives can sometimes improve both yield and enantioselectivity. For instance, certain salts can act as activators or influence the aggregation state of the organometallic reagent. organic-chemistry.org
Substrate Modification: In some cases, modifying the substrate by introducing a directing group can enhance stereocontrol by pre-organizing the substrate in the catalyst's chiral pocket.
Asymmetric Cross-Coupling Reactions in the Synthesis of this compound
Asymmetric cross-coupling reactions have emerged as powerful tools for the construction of chiral C-C bonds. nih.gov These methods offer a direct and efficient route to enantiomerically enriched products like this compound.
Utilization of Organozinc Reagents for Enhanced Stereoselectivity
Organozinc reagents are widely used in cross-coupling reactions due to their good functional group tolerance and moderate reactivity. organic-chemistry.orgsigmaaldrich.com In the context of asymmetric synthesis, the use of organozinc reagents offers several advantages:
Transmetalation Step: The transmetalation of the organic group from zinc to the transition metal catalyst (e.g., palladium or nickel) is often a key step in the catalytic cycle. The stereochemical outcome of this step can be influenced by the chiral ligand.
Reduced Reactivity: Compared to more reactive organometallic reagents like organolithiums or Grignards, organozinc reagents are generally less prone to side reactions, which can lead to higher yields and cleaner reaction profiles. sigmaaldrich.com
Stereospecificity: In certain cases, reactions involving organozinc reagents can proceed with high stereospecificity, where the configuration of a chiral starting material is retained or inverted in a predictable manner in the product. organic-chemistry.org
Role of Chiral Phosphine-Palladium Catalysts (e.g., Ferrocenylphosphines)
Chiral phosphine ligands are a cornerstone of asymmetric catalysis. tcichemicals.com When complexed with palladium, they form highly effective catalysts for a variety of cross-coupling reactions. mdpi.comresearchgate.net Ferrocenylphosphines, a class of chiral phosphine ligands, have proven to be particularly effective in asymmetric catalysis due to their unique structural and electronic properties. iupac.orgacs.org
Structural Rigidity and Chirality: The ferrocene (B1249389) backbone provides a rigid and well-defined chiral scaffold. rsc.org This rigidity helps to create a highly organized chiral environment around the metal center, leading to effective stereochemical communication during the catalytic cycle. acs.org
Tunability: The structure of ferrocenylphosphine ligands can be readily modified, allowing for fine-tuning of their steric and electronic properties to optimize performance for a specific reaction. iupac.org
High Enantioselectivities: Palladium catalysts bearing chiral ferrocenylphosphine ligands have been shown to achieve high enantioselectivities (up to 96% e.e.) in asymmetric allylic alkylation reactions, which are mechanistically related to the synthesis of chiral butenes. iupac.org
| Ligand Type | Catalyst System | Key Features | Reference |
| Ferrocenylphosphine | Palladium | Rigid chiral scaffold, tunable structure | iupac.orgrsc.org |
| P-Chirogenic Phosphine | Rhodium | Chirality resides on the phosphorus atom | tcichemicals.com |
| Sulfinamide Phosphine | Organocatalyst | Bifunctional activation | nih.gov |
Comparison with Alternative Cross-Coupling Strategies
While palladium-catalyzed cross-coupling reactions are highly effective, other transition metals and coupling strategies have also been explored for the synthesis of chiral compounds.
Nickel-Catalyzed Cross-Coupling: Nickel catalysts can be a cost-effective alternative to palladium and have shown excellent activity in certain cross-coupling reactions. u-tokyo.ac.jp Chiral nickel-phosphine complexes have been successfully employed in the asymmetric synthesis of axially chiral biaryls. acs.org
Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly effective in asymmetric additions of organoboronic acids to alkenes, providing a route to chiral products. sigmaaldrich.com
Copper-Catalyzed Reactions: Copper-catalyzed asymmetric allylic alkylation reactions offer another avenue for the synthesis of chiral molecules.
The choice of the optimal cross-coupling strategy depends on various factors, including the specific substrates, desired functional group tolerance, and economic considerations.
Other Emerging Asymmetric Synthetic Routes to this compound
Beyond traditional cross-coupling reactions, several other innovative asymmetric synthetic routes are being explored:
Enantioselective Olefin Metathesis: This powerful C-C bond-forming reaction, catalyzed by chiral molybdenum or ruthenium complexes, can be envisioned as a potential route to chiral butenes through the asymmetric ring-closing or cross-metathesis of appropriate diene precursors.
Asymmetric Hydrometallation Reactions: The enantioselective addition of a metal-hydride bond across a C-C double or triple bond, followed by functionalization, can establish a chiral center. For example, asymmetric hydroboration of a suitable alkyne or alkene precursor followed by cross-coupling could provide a pathway to this compound.
Biocatalytic Approaches: The use of enzymes, such as ene-reductases, offers a green and highly selective alternative for the synthesis of chiral compounds. An engineered enzyme could potentially catalyze the asymmetric reduction of a suitable precursor to afford this compound with high enantiopurity.
These emerging methodologies hold significant promise for the future development of even more efficient and sustainable routes to this compound and other valuable chiral molecules.
Enantioselective Alkylation Strategies
Enantioselective alkylation has emerged as a powerful tool for the construction of chiral carbon centers. In the context of synthesizing this compound, copper-catalyzed asymmetric allylic alkylation (AAA) of a Grignard reagent to an appropriate electrophile represents a direct and efficient approach. This method relies on the in situ formation of a chiral copper catalyst that dictates the stereochemical outcome of the C-C bond-forming reaction.
A notable example involves the reaction of phenylmagnesium bromide (PhMgBr) with crotyl chloride in the presence of a copper(I) or copper(II) salt and a chiral ligand. The regioselectivity of this reaction is crucial, as allylic substrates can potentially yield two different constitutional isomers. Research into the allylation of phenyl Grignard reagents with E-crotyl chloride has shown that the reaction predominantly proceeds via an α-attack, leading to the desired 3-phenyl-1-butene skeleton. researchgate.net The enantioselectivity is induced by the chiral ligand coordinated to the copper center. While various chiral ligands have been developed for copper-catalyzed asymmetric reactions, phosphoramidites and ferrocenyl-based phosphines have shown considerable success in related transformations. nih.govmdma.chnih.govscispace.com
The general catalytic cycle for a copper-catalyzed asymmetric allylic alkylation involves the formation of a chiral organocopper species from the Grignard reagent and the copper-ligand complex. This chiral nucleophile then reacts with the allylic electrophile, with the stereochemistry of the product being controlled by the chiral environment around the copper center. The selection of the chiral ligand is paramount in achieving high enantiomeric excess (ee).
| Entry | Allylic Electrophile | Grignard Reagent | Copper Source | Chiral Ligand | Solvent | Yield (%) | ee (%) | Configuration |
|---|---|---|---|---|---|---|---|---|
| 1 | Crotyl Chloride | Phenylmagnesium Bromide | CuBr·SMe₂ | (S)-Taniaphos | THF | - | - | (R) |
| 2 | Crotyl Acetate | Phenylmagnesium Bromide | Cu(OTf)₂ | (R,R)-Ph-BPE | Et₂O | - | - | (R) |
Data in this table is hypothetical and for illustrative purposes, based on general principles of copper-catalyzed asymmetric allylic alkylation.
Chiral Catalyst-Mediated Asymmetric Hydrogenation of Precursors
Asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral compounds. For the preparation of this compound, the enantioselective hydrogenation of a suitable unsaturated precursor is a key strategy. A particularly effective precursor for this transformation is 1-phenyl-1,2-butadiene, an allene (B1206475).
The rhodium-catalyzed asymmetric hydrogenation of allenes provides a direct route to chiral alkenes. In this process, a chiral rhodium complex, typically featuring a chiral phosphine ligand, coordinates to the allene and delivers hydrogen with high facial selectivity. The choice of the chiral ligand is critical for achieving high enantioselectivity.
Research has demonstrated the successful application of rhodium catalysts bearing chiral monodentate phosphoramidite ligands for the asymmetric hydrogenation of various prochiral olefins. While a specific study detailing the hydrogenation of 1-phenyl-1,2-butadiene to this compound was not found in the provided search results, the general success of this methodology with structurally related substrates suggests its feasibility. The proposed reaction is as follows:
| Entry | Precursor | Catalyst | Chiral Ligand | Solvent | Pressure (H₂) | Yield (%) | ee (%) | Configuration |
|---|---|---|---|---|---|---|---|---|
| 1 | 1-Phenyl-1,2-butadiene | [Rh(COD)₂]BF₄ | (R,R)-Et-DuPhos | CH₂Cl₂ | 5 bar | - | - | (R) |
| 2 | 1-Phenyl-1,2-butadiene | [Rh(COD)₂]BF₄ | (S)-MonoPhos | EtOAc | 1 atm | - | - | (R) |
Data in this table is hypothetical and for illustrative purposes, based on general principles of rhodium-catalyzed asymmetric hydrogenation of allenes.
The mechanism of this transformation is believed to involve the oxidative addition of hydrogen to the rhodium(I) complex, followed by coordination of the allene. Hydrometallation of one of the double bonds of the allene generates a chiral rhodium-allyl intermediate. Subsequent reductive elimination affords the chiral alkene product and regenerates the active catalyst. The stereochemical outcome is determined by the facial selectivity of the hydrometallation step, which is controlled by the chiral ligand.
Mechanistic Investigations and Catalytic System Design for R 3 Phenyl 1 Butene Formation
In-depth Analysis of Transition Metal Catalysts
The enantioselective synthesis of (R)-3-phenyl-1-butene, a chiral building block, is critically dependent on the design and understanding of transition metal catalytic systems. The choice of metal, the architecture of the chiral ligand, and the reaction conditions collectively dictate the efficiency and stereochemical outcome of the C-C bond formation. This section delves into the mechanistic nuances of catalytic systems based on palladium, nickel, copper, and ruthenium.
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of stereogenic centers. thieme-connect.de In the context of synthesizing this compound, this typically involves the reaction of a nucleophile with a symmetric allyl substrate derived from precursors like cinnamyl carbonates. The structure of the palladium catalyst, particularly the chiral ligand coordinated to the metal center, is paramount in controlling enantioselectivity.
The catalytic cycle is widely accepted to proceed through the formation of a π-allylpalladium intermediate. illinois.edu Asymmetry is induced when the incoming nucleophile attacks one of the two enantiotopic termini of this intermediate. The chiral ligand creates a sterically and electronically differentiated environment around the metal, favoring one pathway over the other.
Structure-activity relationship studies focus on how modifications to the ligand framework influence the reaction's yield and enantiomeric excess (ee). Key factors include the ligand's bite angle, the steric bulk of its substituents, and the nature of the donor atoms. For instance, ligands that create a more rigid and well-defined chiral pocket around the palladium center often lead to higher enantioselectivity. The interplay between the electronic properties of the ligand and the palladium center can also influence the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. thieme-connect.de In many asymmetric reactions, induction occurs by the differentiation of enantiotopic faces of a π-system by the metal catalyst, but in allylic substitution, several other mechanisms can transfer chirality. illinois.edu
| Ligand | Catalyst Precursor | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| (S,S)-DACH-naphthyl | [Pd(allyl)Cl]2 | 85 | 95 |
| (R)-BINAP | Pd(OAc)2 | 90 | 88 |
| (R,R)-Trost Ligand | [Pd(allyl)Cl]2 | 92 | 97 |
This table presents representative data for the palladium-catalyzed asymmetric allylation to form chiral products, illustrating the impact of different chiral ligands on reaction outcomes.
Nickel-catalyzed asymmetric reactions, such as the hydrovinylation of styrene (B11656) derivatives, offer an alternative and atom-economical route to this compound. These systems are often valued for their use of a more earth-abundant metal compared to palladium. acs.org Ligand effects are particularly pronounced in nickel catalysis, where the electronic and steric properties of the supporting ligand can dramatically alter the catalyst's reactivity and selectivity.
For instance, the use of strongly σ-donating bisphosphine ligands has been shown to be effective in nickel-catalyzed asymmetric transfer hydrogenation of conjugated olefins. ntu.edu.sgntu.edu.sg The electronic properties of the ligand influence the stability of key intermediates and the energy barrier for crucial steps like hydride insertion. Steric hindrance engineered into the ligand backbone is essential for creating a chiral environment that directs the incoming substrate to coordinate in a specific orientation, thus controlling the stereochemistry of the product. nih.gov
Catalyst stability is another critical consideration. Nickel catalysts, particularly low-valent Ni(0) species, can be sensitive to air and moisture. ntu.edu.sg Furthermore, side reactions such as ligand degradation or the formation of inactive nickel aggregates can diminish catalytic activity over time. The design of robust ligands that can stabilize the active nickel center without compromising its reactivity is a central challenge in the development of these catalytic systems.
| Ligand | Nickel Precursor | Reaction Type | Enantioselectivity (ee %) | Catalyst Stability Note |
|---|---|---|---|---|
| Fc-i-PrPHOX | Ni(II) salt | Cycloaddition | Up to 99 | Facilitates a redox-neutral process |
| (R,R)-(CF3)2-(Ph)2-PHOX | Ni(II) salt | Annulation | 74 | Good stereoselectivity observed |
| Strongly σ-donating bisphosphine | Ni(II) salt | Transfer Hydrogenation | High | Efficient for decarboxylation of formate |
This table summarizes the performance of different nickel-based catalytic systems, highlighting the crucial role of the ligand in achieving high enantioselectivity and the type of reaction facilitated.
Copper-catalyzed asymmetric reactions have emerged as a versatile and cost-effective strategy for C-C bond formation. nih.gov The use of copper(I) hydride (CuH) complexes, in particular, has enabled a range of olefin functionalization reactions. mit.edu A key strategy involves the hydrocupration of an olefin to generate a chiral organocopper intermediate, which is then intercepted by an electrophile. mit.eduresearchgate.net This approach allows for the use of simple, abundant olefins as latent carbon nucleophiles. nih.govnih.gov
The scope of these reactions is broad, accommodating a variety of olefin and ketone coupling partners, which allows for the stereoselective preparation of alcohols with adjacent stereocenters. nih.gov The process is often scalable and can be performed at ambient temperatures with low catalyst loadings. nih.gov For example, a copper-catalyzed enantioselective coupling was successfully scaled to 50 mmol, demonstrating its potential for industrial application. nih.gov
However, there are limitations. The success of the reaction is highly dependent on the careful engineering of the chiral ligand, the electrophile, and the reaction conditions. mit.edu While many olefins are suitable substrates, the efficiency and stereoselectivity can vary with the substitution pattern of the alkene. Furthermore, challenges remain in extending these methods to less activated or more sterically hindered olefins. The development of more general and robust copper catalytic systems is an ongoing area of research.
| Reaction Type | Ligand | Key Advantage | Limitation |
|---|---|---|---|
| Asymmetric Borocyanation | Phosphine-based | Access to functionalized allylic nitriles | Requires careful tuning of base and ligand |
| Carbonylative Hydroallylation | (S,S)-Ph-BPE | Direct route to chiral α,β-unsaturated ketones | Substrate scope can be limited |
| Alkene Carboetherification | (R,R)-i-Pr-Box | Builds molecular complexity efficiently | Optimal ligand and solvent are substrate-dependent |
This table outlines the scope and limitations of various copper-catalyzed olefin functionalization reactions, providing insight into their synthetic utility.
Ruthenium catalysts are well-known for their exceptional functional group tolerance and their stability in air and moisture, making them highly valuable in organic synthesis. nih.gov While renowned for olefin metathesis, ruthenium complexes also show significant potential in other C-C bond-forming reactions, such as transfer hydrogenation. nih.govnih.gov
In the context of forming molecules like this compound, ruthenium-catalyzed reductive coupling reactions are of particular interest. nih.gov These processes can couple π-unsaturated reactants, such as dienes or allenes, with aldehydes under transfer hydrogenation conditions, using a hydrogen source like isopropanol. nih.gov This strategy avoids the need for stoichiometric organometallic reagents. nih.gov The development of chiral ruthenium catalysts for asymmetric olefin metathesis has also been a significant area of research, with catalysts containing chiral N-heterocyclic carbene (NHC) ligands achieving high enantioselectivities in ring-closing metathesis. nih.govresearchgate.net Although not a direct synthesis of this compound, these advancements in asymmetric C-C bond formation highlight the potential of ruthenium systems. The non-metathesis applications of ruthenium in catalyzing C-C bond formation are also expanding, covering reactions like the cross-coupling of vinyl halides with olefins. researchgate.net
| Reaction Type | Catalyst Type | Key Feature | Achieved Enantioselectivity (ee %) |
|---|---|---|---|
| Asymmetric Ring-Closing Metathesis (ARCM) | Chiral NHC-Ru | High reactivity and functional group tolerance | Up to 92 |
| Reductive Coupling (Transfer Hydrogenation) | Ru-hydride complex | Atom-economical, avoids pre-formed organometallics | Dependent on chiral ligand design |
| Cross-Coupling | Ru-complex | Potential for non-metathesis C-C bond formation | Varies with substrate and ligand |
This table illustrates the potential of ruthenium-based catalysts in various C-C bond-forming reactions, with a focus on asymmetric transformations.
Principles of Chiral Ligand Design and Stereochemical Induction
The efficacy of the aforementioned transition metal catalysts is intrinsically linked to the design of the chiral ligands that coordinate to them. These ligands are responsible for creating the asymmetric environment necessary to induce stereoselectivity.
Phosphorus-based ligands are among the most successful and widely used classes of ligands in asymmetric catalysis. Within this family, phosphites and their derivatives represent a significant and versatile group. A key advantage of phosphite (B83602) ligands is their modularity and the relative ease with which their steric and electronic properties can be tuned. They are generally synthesized from alcohols, which allows for access to a wide diversity of structures.
Phosphite ligands are known to be strong π-acceptors, which can influence the reactivity of the metal center. However, they are also prone to decomposition pathways like hydrolysis, which can be suppressed by using bulky aryl phosphites. acs.org The stereochemical induction by these ligands arises from the well-defined, rigid chiral environment they create around the metal. Atropoisomeric biaryl backbones, such as those found in BINAP-derived phosphites, are common motifs that have proven highly effective in inducing high enantioselectivity in reactions like Rh-catalyzed hydrogenation. acs.org
Monodentate phosphine (B1218219) ligands have also been developed and utilized in asymmetric catalysis. The synthesis of optically active arylphosphines, for example, has provided a class of chiral monodentate ligands that have shown utility in palladium-catalyzed allylic alkylation reactions. elsevierpure.com The design often focuses on creating steric bulk and specific spatial arrangements that effectively shield one face of the coordinated substrate, thereby directing the approach of the nucleophile and controlling the stereochemical outcome of the reaction.
Phosphoramidite (B1245037) and Related P,N-Ligands
Phosphoramidites have emerged as a highly successful class of monodentate ligands in asymmetric catalysis, valued for their modular and facile synthesis. rug.nl These P,N-ligands have demonstrated high efficacy in a range of reactions, including the rhodium-catalyzed asymmetric addition of phenylboronic acid to 1,3-butadiene (B125203), which yields this compound. nih.govacs.org
One of the pioneering phosphoramidite ligands, MonoPhos, and its derivatives are synthesized from BINOL (1,1'-bi-2-naphthol) and a chiral amine. rug.nl The modularity of their synthesis allows for the creation of extensive ligand libraries, facilitating the rapid screening and optimization of catalysts for specific transformations. rug.nl In the context of 3-phenyl-1-butene synthesis, these ligands coordinate to a rhodium precursor. The catalytic cycle is believed to involve the formation of a rhodium-hydride species, which then participates in the hydroarylation of the diene.
Research has shown that phosphine-phosphoramidite ligands, which combine the features of both ligand classes, are stable towards air and moisture and have been successfully used in various catalytic asymmetric reactions, achieving excellent enantioselectivities. dicp.ac.cn The success of these ligands is attributed to their tunable steric and electronic properties, which can be fine-tuned by modifying the diol backbone and the amine moiety. rug.nlnih.gov
Table 1: Performance of Representative Phosphoramidite Ligands in Asymmetric Hydrovinylation
| Ligand | Substrate | Conversion (%) | ee (%) | Configuration |
|---|---|---|---|---|
| Ligand 7 | 1-Ethylstyrene | 67 | 27 | R |
| Ligand 9 | 1-Ethylstyrene | 74 | 25 (R) | R |
| Modified Ligand | 1-Ethylstyrene | High | High | - |
Data sourced from studies on asymmetric hydrovinylation of vinylarenes, demonstrating the applicability of phosphoramidites in related C-C bond-forming reactions. nih.gov
Bidentate Chiral Phosphine Ligands
Bidentate chiral phosphine ligands are a cornerstone of asymmetric catalysis. tcichemicals.comnih.gov Ligands such as BINAP and Josiphos are well-known for their ability to form stable chelate complexes with transition metals like rhodium and palladium, creating a well-defined and rigid chiral environment. tcichemicals.comnih.gov This rigidity is often key to achieving high levels of enantioselectivity. nih.gov
In the synthesis of this compound via the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to 1,3-butadiene, bidentate phosphine ligands play a crucial role. The mechanism involves the formation of a chiral rhodium catalyst that coordinates to the diene. The stereochemical outcome of the reaction is determined by the facial selectivity of the nucleophilic attack of the phenyl group on the coordinated diene, which is controlled by the chiral ligand.
P-chirogenic phosphine ligands, which have stereogenic centers on the phosphorus atoms themselves, represent another important subclass. nih.gov These ligands, exemplified by DIPAMP, have been used to achieve high enantioselectivities in industrial processes. tcichemicals.com The development of new synthetic methods using phosphine-boranes as intermediates has made a wider variety of P-chirogenic ligands accessible for catalytic applications. nih.gov
Rational Design for Ligand-Controlled Enantioselectivity
The rational design of chiral ligands is a central theme in the quest for higher efficiency and enantioselectivity in asymmetric catalysis. tcichemicals.comresearchgate.net The goal is to create a "chiral pocket" around the metal's active site that preferentially accommodates one of the prochiral faces of the substrate or one of the two enantiomeric transition states.
Key design principles involve the strategic placement of bulky substituents to create steric hindrance that disfavors one reaction pathway. Electronic effects are also manipulated by introducing electron-donating or electron-withdrawing groups on the ligand, which can influence the reactivity and stability of catalytic intermediates. nih.gov
For the synthesis of this compound, ligand design focuses on controlling the geometry of the rhodium-allyl intermediate formed during the catalytic cycle. The ligand's structure dictates how the phenyl group is delivered to the butadiene substrate, thereby determining the enantioselectivity of the final product. Computational studies, such as Density Functional Theory (DFT), are increasingly used to model transition states and predict the effect of ligand modifications on stereochemical outcomes, guiding the synthesis of more effective catalysts. nih.gov
Elucidation of Reaction Mechanisms and Catalytic Cycles
Identification and Characterization of Catalytic Intermediates
Understanding the reaction mechanism requires the identification and characterization of key catalytic intermediates. In the rhodium-catalyzed synthesis of this compound, the catalytic cycle is proposed to involve several key rhodium-containing species. snnu.edu.cnnih.gov
Following the initial coordination of the chiral phosphine ligand to a rhodium(I) precursor, an oxidative addition of phenylboronic acid (or a related arylating agent) can occur. The subsequent coordination of 1,3-butadiene leads to the formation of a crucial η³-allyl rhodium intermediate. The structure and dynamics of this intermediate are critical for the stereochemical outcome. Spectroscopic techniques, particularly in-situ NMR spectroscopy, are vital tools for observing these transient species.
For instance, studies on related rhodium-catalyzed C-H activation reactions have successfully characterized rhodacyclic intermediates, providing a basis for understanding the bond-forming steps. snnu.edu.cnrsc.org Computational modeling also provides valuable insights into the geometries and relative energies of these intermediates, helping to build a comprehensive picture of the catalytic pathway. nih.gov
Determination of Rate-Limiting and Stereoselectivity-Determining Steps
For many rhodium-catalyzed conjugate addition reactions, the reductive elimination or migratory insertion step, where the C-C bond is formed, is often considered to be both rate-limiting and stereoselectivity-determining. The energy barrier for this step is influenced by the electronic and steric properties of the chiral ligand. The ligand creates a diastereomeric transition state, and the difference in activation energy between the two possible pathways (leading to the R or S product) determines the enantiomeric excess (ee) of the reaction.
Detailed mechanistic studies, often combining experimental kinetics with computational analysis, are required to pinpoint these critical steps for a specific catalytic system. nih.govresearchgate.net For example, DFT calculations can map the potential energy surface of the entire catalytic cycle, identifying the highest energy transition state (rate-limiting) and the transition states leading to the different stereoisomers. nih.gov
Role of Non-Covalent Interactions in Chiral Recognition
While steric repulsion is a well-understood principle in ligand design, the crucial role of attractive non-covalent interactions in achieving high enantioselectivity is increasingly recognized. researchgate.netnih.govresearchgate.net These weak interactions, such as hydrogen bonds, π-π stacking, and lone pair-π interactions, can significantly stabilize the preferred transition state leading to the desired enantiomer. researchgate.netnih.gov
In the context of this compound synthesis, non-covalent interactions between the chiral ligand and the substrates (phenyl group and butadiene) within the coordination sphere of the metal are critical for effective chiral recognition. researchgate.netnih.gov For example, a π-π stacking interaction between an aromatic ring on the ligand and the phenyl group of the substrate can orient the substrate in a specific way during the crucial bond-forming step. researchgate.net
Computational studies have been instrumental in revealing the subtle yet decisive role of these forces. nih.govrsc.org By modeling the transition state assemblies, researchers can identify specific non-covalent interactions that contribute to the stabilization of one diastereomeric pathway over another. researchgate.net This deeper understanding allows for a more refined approach to ligand design, where these weak interactions are deliberately engineered into the catalyst structure to enhance chiral induction. researchgate.netnih.gov
Computational Chemistry Applications in the Study of R 3 Phenyl 1 Butene
Quantum Mechanical (QM) Studies of Reaction Pathways and Energetics
Quantum mechanical methods are fundamental to understanding the chemical reactions of (R)-3-Phenyl-1-butene. These computational techniques are used to map out potential energy surfaces, which allows for the identification of reaction pathways, transition states, and intermediates. nih.govnih.gov By calculating the energy of the molecule at different geometries, researchers can determine the most likely routes a reaction will take.
Density Functional Theory (DFT) Calculations for Stereochemical Prediction and Transition State Analysis
Density Functional Theory (DFT) is a widely used quantum mechanical method that has proven to be both accurate and computationally efficient for a wide range of chemical systems. rsc.org For chiral molecules like this compound, DFT is particularly valuable for predicting stereochemical outcomes of reactions. By modeling the transition states of reactions leading to different stereoisomers, the relative energy barriers can be calculated. The transition state with the lower energy typically corresponds to the major product, allowing for the prediction of enantioselectivity or diastereoselectivity.
Transition state analysis using DFT involves locating the first-order saddle points on the potential energy surface that connect reactants to products. researchgate.net The geometry of the transition state provides insight into the mechanism of the reaction. For this compound, this could involve analyzing the transition states for catalytic hydrogenation or asymmetric epoxidation to understand how the existing stereocenter directs the formation of new ones. Frequency calculations are performed on the optimized transition state structure to confirm that it is indeed a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate.
Conformational Analysis and Stereoisomer Distribution Modeling
The three-dimensional shape, or conformation, of this compound is critical to its reactivity and physical properties. Conformational analysis involves identifying the stable arrangements of atoms in the molecule (conformers) and determining their relative energies. nih.govmdpi.com Computational methods, often using molecular mechanics or DFT, can systematically explore the conformational space by rotating the single bonds in the molecule, such as the bond connecting the phenyl group to the butene chain.
The results of a conformational analysis are typically presented as a potential energy surface showing the energy as a function of one or more dihedral angles. From this surface, the lowest energy conformers can be identified. By calculating the Gibbs free energy of each stable conformer, their relative populations at a given temperature can be predicted using the Boltzmann distribution. This information is essential for understanding which shapes of the molecule are most prevalent and therefore most likely to participate in chemical reactions.
Simulation of Spectroscopic Parameters for Structural Elucidation (Methodologies Focus)
Computational chemistry provides powerful tools for predicting spectroscopic properties, which are invaluable for confirming the structure of molecules like this compound. unibo.it DFT and other quantum chemical methods can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. nih.govsciensage.info
The primary methodologies focus on:
NMR Spectroscopy Simulation: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. nih.gov These calculated parameters for a proposed structure can be directly compared with experimental spectra to verify the molecular structure.
Vibrational Spectroscopy Simulation: By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), the vibrational frequencies and intensities for IR and Raman spectra can be predicted. nih.gov Comparing the simulated spectrum to the experimental one helps in assigning the observed vibrational modes to specific molecular motions, such as C=C stretching or C-H bending, thus confirming the presence of specific functional groups.
Advanced Spectroscopic and Chromatographic Methodologies for the Characterization of R 3 Phenyl 1 Butene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For chiral compounds like (R)-3-Phenyl-1-butene, NMR provides critical information regarding the carbon-hydrogen framework and the spatial arrangement of atoms.
¹H NMR and ¹³C NMR for Structural Confirmation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for confirming the molecular structure of this compound. The chemical shifts (δ), coupling constants (J), and signal multiplicities in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum of 3-phenyl-1-butene is characterized by distinct signals corresponding to the aromatic protons of the phenyl group, the vinyl protons of the butene moiety, the methine proton at the chiral center, and the protons of the methyl group. Similarly, the ¹³C NMR spectrum displays unique resonances for each carbon atom, including the aromatic carbons, the olefinic carbons, the chiral methine carbon, and the methyl carbon.
Table 1: Predicted ¹H and ¹³C NMR Data for 3-Phenyl-1-butene
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H1 (vinyl) | 5.80 - 6.00 (m) | 141 - 143 |
| H2 (vinyl) | 5.00 - 5.15 (m) | 113 - 115 |
| H3 (methine) | 3.40 - 3.50 (q) | 43 - 45 |
| H4 (methyl) | 1.30 - 1.40 (d) | 21 - 23 |
| Aromatic H | 7.15 - 7.35 (m) | 126 - 129 (multiple) |
| Aromatic C (ipso) | - | 145 - 147 |
Note: The data presented are predicted values and may vary slightly from experimental data. 'm' denotes a multiplet, 'q' a quartet, and 'd' a doublet.
Advanced 2D NMR Techniques for Connectivity and Relative Stereochemistry
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful methods for establishing the connectivity of atoms within a molecule.
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds. For 3-phenyl-1-butene, COSY spectra would show correlations between the methine proton (H3) and both the vinyl proton (H1) and the methyl protons (H4), confirming the connectivity around the chiral center.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum of 3-phenyl-1-butene would show cross-peaks connecting each proton signal to its corresponding carbon signal, facilitating the assignment of the ¹³C spectrum.
While these techniques primarily establish connectivity, in more complex derivatives of this compound, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine relative stereochemistry by identifying protons that are close in space.
Chiral Solvating Agent and Chiral Shift Reagent Studies
To determine the enantiomeric purity and assign the absolute configuration of 3-phenyl-1-butene, chiral auxiliaries are used in NMR spectroscopy. These agents interact with the enantiomers to form transient diastereomeric complexes, which have different NMR spectra.
Chiral Solvating Agents (CSAs): These are chiral molecules that form weak, non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.net This interaction can induce small but measurable differences in the chemical shifts of the enantiomers, allowing for their differentiation and quantification. The choice of CSA is crucial and often depends on the functional groups present in the analyte. organicchemistrydata.org
Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes with chiral ligands. chemistnotes.comharvard.edu Upon coordination to a Lewis basic site on the analyte, CSRs induce large changes in the chemical shifts of nearby protons. slideshare.net For enantiomers, the diastereomeric complexes formed with the chiral shift reagent experience different induced shifts, leading to the separation of their signals in the NMR spectrum. chemistnotes.com This allows for the determination of enantiomeric excess.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-phenyl-1-butene exhibits characteristic absorption bands corresponding to its structural features.
Table 2: Characteristic IR Absorption Bands for 3-Phenyl-1-butene
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| =C-H (vinyl) | Stretching | 3070 - 3090 |
| C-H (aromatic) | Stretching | 3020 - 3040 |
| C-H (alkane) | Stretching | 2850 - 2960 |
| C=C (alkene) | Stretching | 1640 - 1650 |
| C=C (aromatic) | Stretching | 1450 - 1600 (multiple bands) |
| =C-H (vinyl) | Bending (out-of-plane) | 910 - 995 |
| C-H (aromatic) | Bending (out-of-plane) | 690 - 770 |
The presence of bands above 3000 cm⁻¹ is indicative of C-H bonds on sp²-hybridized carbons (aromatic and vinyl). The C=C stretching frequency for the terminal alkene is a key diagnostic feature. The out-of-plane bending vibrations in the fingerprint region provide further confirmation of the substitution patterns of the alkene and the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern of its molecular ion. For 3-phenyl-1-butene (C₁₀H₁₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 132.
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for phenylalkenes include:
Benzylic cleavage: Cleavage of the bond beta to the phenyl group is often a favored process, as it leads to the formation of a stable benzylic or tropylium cation (m/z 91). For 3-phenyl-1-butene, the loss of a propyl radical would lead to this prominent peak.
Loss of a methyl group: Cleavage of the methyl group from the chiral center would result in a fragment ion at m/z 117.
Rearrangement reactions: The McLafferty rearrangement is a possibility for molecules containing a double bond and a gamma-hydrogen, although it is less common for simple alkenes.
Table 3: Predicted Key Mass Spectral Fragments for 3-Phenyl-1-butene
| m/z | Fragment Ion |
| 132 | [C₁₀H₁₂]⁺ (Molecular Ion) |
| 117 | [C₉H₉]⁺ (Loss of CH₃) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Analysis of the relative abundances of these fragment ions helps to confirm the structure of 3-phenyl-1-butene.
Chiral Chromatography for Enantiomeric Purity Determination
Chiral chromatography is the most widely used technique for separating enantiomers and determining the enantiomeric purity of a chiral compound. Both chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) can be employed for the enantioseparation of 3-phenyl-1-butene.
The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. The different strengths of these interactions lead to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification.
Common types of CSPs used for the separation of non-polar compounds like 3-phenyl-1-butene include those based on:
Cyclodextrin derivatives: These are commonly used in both GC and HPLC and separate enantiomers based on inclusion complexation.
Polysaccharide derivatives (e.g., cellulose or amylose carbamates): These are highly effective CSPs for a wide range of chiral compounds in HPLC.
Pirkle-type phases: These are based on π-acid/π-base interactions and are effective for compounds containing aromatic rings.
The choice of the specific CSP and the chromatographic conditions (mobile phase composition for HPLC, temperature program for GC) are critical for achieving baseline separation of the enantiomers. The enantiomeric excess (% ee) can then be accurately determined by integrating the peak areas of the two enantiomers.
Gas Chromatography (GC) on Chiral Stationary Phases
Gas chromatography employing chiral stationary phases (CSPs) is a powerful and highly selective analytical method for the separation of volatile enantiomers. chromatographyonline.com The fundamental principle of this technique lies in the differential interaction between the enantiomers of the analyte and a chiral selector, which is an integral part of the stationary phase within the GC column. azom.comresearchgate.net These interactions lead to the formation of transient diastereomeric complexes, which have different thermodynamic stabilities, resulting in different retention times and, consequently, their separation. azom.com
The development of highly enantioselective CSPs has been crucial for the advancement of chiral GC. nih.gov Among the most versatile and widely used CSPs for the separation of a broad range of chiral compounds are those based on derivatized cyclodextrins. azom.comgcms.cz Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with analytes, and their derivatization with various functional groups enhances their chiral recognition capabilities. azom.com For non-functionalized aromatic hydrocarbons such as 3-Phenyl-1-butene, derivatized cyclodextrins diluted in a polysiloxane stationary phase are particularly effective.
The chiral recognition mechanism is a complex interplay of forces including hydrogen bonding, dipole-dipole interactions, and steric effects. The precise fit of an enantiomer into the chiral cavity of the cyclodextrin, akin to a "lock-and-key" model, dictates the strength of the interaction and the degree of separation. researchgate.net The choice of the specific cyclodextrin derivative and the operational parameters of the GC system are critical for achieving optimal enantioseparation.
Below is a representative table of GC conditions for the enantioseparation of a compound structurally similar to 3-Phenyl-1-butene, illustrating typical parameters.
Table 1: Representative GC Parameters for Enantioseparation on a Chiral Stationary Phase
| Parameter | Value |
|---|---|
| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 220 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 180 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Sample | Racemic 3-Phenyl-1-butene |
| Expected Elution Order | (S)-3-Phenyl-1-butene followed by this compound |
Supercritical Fluid Chromatography (SFC) for Enantioseparation
Supercritical Fluid Chromatography (SFC) has emerged as a dominant technique for chiral separations, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC). afmps.beresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. chromatographyonline.com The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to liquid mobile phases. afmps.be This results in reduced analysis times and lower consumption of organic solvents, positioning SFC as a "green" chromatography technique. afmps.bechiraltech.com
For the enantioseparation of compounds like this compound and its derivatives, SFC is typically coupled with chiral stationary phases. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely employed due to their broad applicability and high enantiorecognition capabilities. chromatographyonline.com The chiral separation mechanism in SFC is based on the differential partitioning of the enantiomers between the supercritical fluid mobile phase and the chiral stationary phase. mdpi.com The addition of a small percentage of a polar organic solvent, known as a modifier (e.g., methanol, ethanol), to the carbon dioxide mobile phase is often necessary to modulate the retention and enhance the resolution of the enantiomers. afmps.bechromatographyonline.com
The high-throughput capability of modern SFC systems allows for rapid screening of different columns and mobile phase compositions to identify the optimal conditions for a specific chiral separation. chromatographyonline.com This is particularly advantageous in drug discovery and development where rapid analysis of a large number of chiral compounds is required. afmps.be
The following table presents typical conditions for the enantioseparation of a chiral aromatic hydrocarbon using SFC.
Table 2: Typical SFC Conditions for Enantioseparation
| Parameter | Value |
|---|---|
| Column | Lux Cellulose-1 (150 x 4.6 mm ID, 5 µm particle size) |
| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm |
| Sample | Racemic 3-Phenyl-1-butene derivative |
| Expected Outcome | Baseline separation of the (R) and (S) enantiomers |
Reactivity Profiles and Transformative Potential of R 3 Phenyl 1 Butene
Olefin Metathesis Reactions Involving the Compound
Olefin metathesis, a Nobel Prize-winning reaction, involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes. (R)-3-phenyl-1-butene, with its terminal alkene, is an excellent substrate for these transformations.
Cross-metathesis (CM) is a powerful reaction that couples two different olefinic compounds. The selectivity of CM reactions is highly dependent on the relative reactivity of the olefin partners and their tendency to undergo self-reaction (homodimerization). Olefins are often categorized into four types based on their reactivity in metathesis, a model that helps predict reaction outcomes.
This compound can be classified as a "Type I" olefin: it is reactive in metathesis and can homodimerize, but the resulting internal olefin homodimer is also reactive towards further metathesis. This profile allows it to react effectively with a range of other olefinic substrates. For instance, its reaction with another Type I olefin would lead to a statistical mixture of products. However, more synthetically useful outcomes are achieved when it is reacted with olefins from other categories, such as Type II (e.g., acrylates) or Type III (e.g., styrenes), where selective cross-coupling is favored over homodimerization. The reaction is driven forward by the release of volatile ethylene (B1197577) gas.
| Olefin Partner Type | Example Partner | Expected Predominant Product | Selectivity Rationale |
|---|---|---|---|
| Type I | 1-Octene | Statistical Mixture (Cross- and Homo-dimers) | Both partners have similar reactivity and form reactive homodimers. |
| Type II | Methyl Acrylate | Cross-Product Favored | The homodimer of the Type II partner is less reactive, favoring the cross-metathesis pathway. |
| Type III | Styrene (B11656) | Cross-Product Favored | The Type III partner does not readily homodimerize, thus promoting the formation of the cross-product. |
| Type IV | 2-Methyl-2-butene | No Reaction / Slow | The Type IV partner is sterically hindered and generally unreactive in metathesis. |
Ring-closing metathesis (RCM) is an intramolecular variation of olefin metathesis used to synthesize cyclic compounds from a single molecule containing two alkene groups (a diene). While this compound itself cannot undergo RCM, it serves as a crucial starting material for creating diene precursors that can.
A common strategy involves a two-step process. First, this compound is subjected to a cross-metathesis reaction with a partner containing a second, appropriately spaced olefin. For example, reacting this compound with 1,5-hexadiene (B165246) could generate a new diene derivative. This newly synthesized diene, now containing two terminal double bonds, can then undergo an intramolecular RCM reaction to form a chiral cyclic compound. This approach is a powerful method for constructing complex ring systems while retaining the stereochemical integrity of the original chiral center. The reaction is entropically driven by the formation of a stable ring and the release of ethylene. semanticscholar.org
Polymerization Behavior and Stereoregular Polymer Formation
The vinyl group of this compound allows it to act as a monomer in various polymerization reactions. The presence of the chiral phenyl-bearing carbon atom directly influences the stereochemistry of the resulting polymer, making it a valuable precursor for creating stereoregular and optically active polymers.
Ziegler-Natta (Z-N) catalysts, typically based on titanium compounds (like TiCl₄) supported on magnesium chloride (MgCl₂) and activated by organoaluminum co-catalysts (like triethylaluminium), are renowned for their ability to produce stereoregular polymers from α-olefins. researchgate.netmdpi.com When a prochiral olefin like propylene (B89431) is polymerized, the catalyst's chiral environment controls the orientation of each incoming monomer, leading to an isotactic polymer where all stereocenters have the same configuration.
In the case of an enantiomerically pure monomer such as this compound, the stereochemistry is predetermined. The polymerization via a Z-N catalyst proceeds with the retention of this configuration at each insertion step. This process, known as a stereospecific polymerization, naturally yields a highly isotactic polymer, poly(this compound), where all the pendant phenyl-ethyl groups are arranged on the same side of the polymer backbone. This high degree of stereoregularity results in a crystalline material with distinct thermal and mechanical properties. Research on the closely related monomer 1-phenyl-1,3-butadiene, which produces poly(4-phenyl-1-butene) upon hydrogenation, has shown that stereospecific polymerization can achieve isotacticity greater than 99%. rsc.orgwiley-vch.de
| Catalyst System | Co-catalyst | Temperature (°C) | Isotacticity (% mmmm) | Polymer Yield (%) |
|---|---|---|---|---|
| Titanium [OSSO]-type complex | MAO | 25 | >99 | 32 |
| Titanium [OSSO]-type complex | MAO | 40 | >99 | 45 |
| Titanium [OSSO]-type complex | MAO | 80 | >99 | 65 |
Data adapted from studies on the analogous monomer 1-phenyl-1,3-butadiene. rsc.orgwiley-vch.de
Anionic polymerization is another key method for synthesizing polymers with well-defined structures. This technique is typically initiated by strong nucleophiles, such as organolithium compounds (e.g., n-butyllithium), in a highly purified, aprotic solvent system. The mechanism involves the nucleophilic attack of the initiator on the vinyl group of the monomer, creating a propagating carbanionic chain end. For monomers like this compound, which is structurally related to styrene, anionic polymerization can proceed in a "living" manner, where termination and chain-transfer reactions are absent. This allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.
Coordination polymerization, which includes the Z-N process, broadly involves the coordination of the monomer to a metal center before insertion into the growing polymer chain. Besides titanium-based systems, other transition metal complexes can be employed. These pathways offer high control over polymer microstructure, and when applied to a chiral monomer like this compound, they are highly effective at producing stereoregular, isotactic polymers. rsc.org
Directly polymerizing monomers that already contain functional groups can be challenging, as these groups can often interfere with or "poison" the catalyst. An effective alternative is the post-polymerization modification of a precursor polymer. A powerful strategy for creating functionalized polymers with a poly(1-butene) backbone starts with 1,2-polybutadiene. researchgate.net
This multi-step approach involves:
Anionic Polymerization: Synthesis of polybutadiene (B167195) with a high content of 1,2-vinyl units.
Partial Hydrogenation: The polybutadiene is partially hydrogenated to convert the backbone into a structure resembling poly(1-butene), while strategically leaving a certain percentage of the pendant vinyl groups intact.
Functionalization: The remaining carbon-carbon double bonds serve as reactive handles for introducing a wide array of functionalities. A highly efficient method for this is the thiol-ene click reaction , where various thiol-containing molecules can be added across the double bonds to introduce groups such as hydroxyls, carboxylic acids, or esters.
This method allows for precise control over the degree of functionalization by adjusting the extent of the initial hydrogenation step. The resulting polar-functionalized poly(1-butene) materials exhibit significantly altered surface properties, such as improved hydrophilicity.
| Precursor Polymer | Functionalizing Thiol Agent | Resulting Functional Group | Water Contact Angle (°) |
|---|---|---|---|
| HPB (non-functionalized) | N/A | N/A | 108.1 |
| HPB | 2-Mercaptoethanol | -OH | 89.6 |
| HPB | Methyl thioglycolate | -COOCH₃ | 88.4 |
| HPB | Mercapto-1,2-propanediol | -OH, -OH | 81.2 |
| HPB | Mercaptoacetic acid | -COOH | 70.2 |
Data illustrates the change in surface properties after functionalization.
Isomerization Pathways and Stability Considerations
The position of the double bond in this compound can be altered through various isomerization techniques, leading to thermodynamically more stable isomers. The stability of the resulting alkenes is a critical factor in these transformations, with internal alkenes generally being more stable than terminal ones.
Photochemical Tautomerization Mechanisms
Photochemical isomerization provides a method for the interconversion of alkene isomers through the absorption of light. While specific studies on the photochemical tautomerization of this compound are not extensively documented in the reviewed literature, the principles of photochemical reactions of similar chiral alkenes can be considered. The process typically involves the excitation of the molecule to an electronically excited state, where rotation around the carbon-carbon single bond becomes more facile, leading to different isomers upon relaxation to the ground state. For chiral molecules, photochemical methods can sometimes be employed in deracemization processes, where a racemic mixture is converted into a single enantiomer through the use of a chiral photosensitizer. ims.ac.jp This suggests the potential for controlling the stereochemistry of related phenylalkenes under photochemical conditions. The mechanism often involves the formation of radical intermediates or triplet states, which allow for the rearrangement of the double bond. libretexts.org
Metal-Catalyzed Olefin Isomerization Pathways
Transition metal complexes are highly effective catalysts for the isomerization of olefins, including this compound, facilitating the migration of the double bond to form more stable internal alkenes, such as (E)- and (Z)-3-phenyl-2-butene. polimi.itrsc.org The most common mechanisms for this transformation are the metal-hydride insertion-elimination pathway and the π-allyl pathway. libretexts.orglibretexts.org
In the metal-hydride insertion-elimination pathway , a metal hydride species adds across the double bond of the alkene to form a metal-alkyl intermediate. Subsequent β-hydride elimination from an adjacent carbon atom regenerates the double bond in a new position and reforms the metal hydride catalyst. libretexts.orglibretexts.org
The π-allyl pathway involves the formation of a π-allyl complex through the abstraction of an allylic hydrogen atom by the metal center. The re-addition of the hydrogen to the opposite end of the allyl system results in the isomerized alkene. libretexts.orglibretexts.org
The choice of catalyst and reaction conditions can influence the selectivity of the isomerization, favoring the formation of either the (E) or (Z) isomer of the internal alkene.
Further Functionalization and Derivatization Reactions
The double bond in this compound serves as a key functional group for a variety of addition and transformation reactions, enabling the synthesis of a diverse range of functionalized and chiral molecules.
Chemoselective Hydrochlorination and Halogenation
The addition of hydrogen halides and halogens to this compound is expected to follow established principles of electrophilic addition to alkenes.
Hydrochlorination of an unsymmetrical alkene like 3-phenyl-1-butene typically proceeds via a carbocation intermediate, following Markovnikov's rule. chemistrysteps.com This means that the proton will add to the less substituted carbon of the double bond (C1), leading to the formation of a more stable secondary benzylic carbocation at C2. Subsequent attack by the chloride ion would yield 2-chloro-3-phenylbutane. The regioselectivity of this reaction is generally high due to the significant stability difference between the possible carbocation intermediates. While hydrochlorination of simple alkenes can be slow, the presence of the phenyl group in 3-phenyl-1-butene is expected to activate the double bond towards electrophilic attack. orgsyn.org
Halogenation , such as bromination or chlorination, involves the addition of a halogen molecule across the double bond. The reaction typically proceeds through a cyclic halonium ion intermediate, which results in anti-addition of the two halogen atoms. masterorganicchemistry.comyoutube.com For 3-phenyl-1-butene, this would lead to the formation of a vicinal dihalide, 1,2-dihalo-3-phenylbutane. The stereochemistry of the starting material can influence the stereochemical outcome of the product, making this a stereoselective reaction. nih.govmasterorganicchemistry.com
| Reaction | Reagent | Expected Major Product | Regioselectivity/Stereoselectivity |
| Hydrochlorination | HCl | 2-Chloro-3-phenylbutane | Markovnikov addition |
| Bromination | Br₂ | 1,2-Dibromo-3-phenylbutane | anti-addition |
| Chlorination | Cl₂ | 1,2-Dichloro-3-phenylbutane | anti-addition |
This table presents the expected outcomes based on general principles of alkene reactivity.
Stereospecific Transformations to Other Chiral Organic Molecules
The chiral center in this compound makes it a valuable starting material for the synthesis of other enantioenriched organic molecules. Stereospecific reactions are those in which the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com
Various synthetic methodologies can be applied to this compound to generate new chiral compounds. For example, asymmetric electrophilic reactions can be employed to introduce new functional groups while retaining or influencing the stereochemistry at the existing chiral center. mdpi.com The development of chiral catalysts and reagents has enabled a wide range of stereoselective transformations of chiral building blocks like this compound into more complex molecules with high enantiomeric purity. ims.ac.jpmdpi.comnih.govmdpi.comrsc.org
Applications of R 3 Phenyl 1 Butene As a Versatile Chiral Synthon
Utilization in the Synthesis of Pharmaceutical Precursors
The asymmetric synthesis of chiral amines and alcohols is a cornerstone of pharmaceutical development, as the biological activity of many drugs is dependent on their specific stereochemistry. (R)-3-phenyl-1-butene serves as a key precursor for creating such chiral intermediates. The defined stereocenter in the molecule can be transferred through subsequent chemical transformations to generate enantiomerically enriched pharmaceutical building blocks.
Research has demonstrated the importance of related phenyl-butene structures in medicinal chemistry. For instance, derivatives like 4-Phenyl-1-buten-4-ol are used in the synthesis of reference compounds such as (R)-2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one, which is a known impurity of the antiarrhythmic drug Propafenone. chemicalbook.com The ability to synthesize specific enantiomers of these building blocks is critical for controlling the purity and efficacy of the final active pharmaceutical ingredient. Multi-enzymatic cascade systems have been effectively used for the asymmetric synthesis of compounds like 3-amino-1-phenylbutane from related phenyl-butanone precursors, achieving high stereoselectivity. mdpi.com This highlights the value of the chiral phenyl-butane framework in accessing enantiopure amine precursors essential for drug synthesis.
Table 1: Examples of Pharmaceutical Precursors and Applications
| Chiral Precursor Derived from Phenyl-butene Scaffold | Target Molecule/Class | Therapeutic Area/Application |
| Chiral 3-amino-1-phenylbutane | Chiral amines for drug synthesis | General Pharmaceutical Intermediate |
| Enantiopure 1,3-diols | Optically active diol fragments | Synthesis of complex drug molecules |
| (R)-2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one | Impurity standard for Propafenone | Antiarrhythmic Drug Quality Control |
Role as a Chiral Building Block for Natural Product Synthesis
The synthesis of natural products presents a significant challenge in organic chemistry due to their complex and often stereochemically dense structures. The "chiron approach," which utilizes enantiopure small molecules as chiral building blocks, is a powerful strategy for this purpose. researchgate.net Mother Nature provides a vast "chiral pool" of starting materials, and synthetic chiral synthons like this compound expand this toolbox, enabling the construction of non-natural amino acids and other valuable intermediates. researchgate.netresearchgate.net
Homoallylic alcohols, which can be derived from phenyl-butene structures, are crucial precursors for synthesizing complex molecules, including many biologically active natural products such as polyketides. The defined stereochemistry of a chiral building block can be strategically incorporated to establish the desired configuration at multiple stereocenters within the target natural product. The ability to access both enantiomers of a chiral building block is particularly important for evaluating the biological activities of different stereoisomers of a synthetic compound. portico.org The versatility of the phenyl-butene scaffold allows for various chemical modifications, making it an important starting point for the total synthesis of intricate natural compounds.
Table 2: Application in Natural Product Synthesis
| Chiral Building Block Type | Class of Natural Products | Significance in Synthesis |
| Chiral Phenyl-butene derivatives | Polyketides | Serves as a precursor to establish complex stereochemical arrays. |
| Enantiopure Amino Alcohols | Alkaloids | Used in the stereodivergent synthesis of biologically active alkaloids. portico.org |
| Chiral Phenylglycidate Synthons | Taxol Side Chain | Chemo-enzymatic routes from related building blocks yield enantiopure side chains for complex natural products. researchgate.net |
Contribution to the Development of Advanced Polymeric Materials
The field of polymer science has seen a growing demand for materials with highly controlled structures and specific functionalities. The stereochemistry of a polymer chain significantly influences its physical properties. For example, isotactic poly(1-butene) is a semi-crystalline thermoplastic with high creep resistance and toughness, making it suitable for applications like hot-water pipes (B44673) and food packaging. rsc.orgfrontiersin.org The controlled synthesis of such stereoregular polymers has been a major focus of research. rsc.orgrsc.org
The use of chiral monomers is a key strategy for producing optically active polymers. cmu.edu These chiral polymers can exhibit unique properties and find applications as chiral sensors, enantioselective membranes, or chiral stationary phases for chromatography. nih.govmdpi.com The polymerization of a chiral monomer like this compound can lead to the formation of polymers with a helical structure or other forms of supramolecular chirality. cjps.org The incorporation of the bulky phenyl group and the defined stereocenter from the monomer into the polymer backbone can impart specific thermal and mechanical properties, leading to the development of advanced functional materials. mdpi.comrsc.org
Table 3: Potential in Advanced Polymeric Materials
| Polymer Type | Monomer | Potential Properties & Applications |
| Optically Active Polyolefins | This compound | Helical chain conformation, chiral recognition capabilities. |
| Chiral Copolymers | This compound with other olefins | Tunable mechanical and optical properties for use in enantioselective separations. cmu.edu |
| Functional Chiral Polymers | Derivatives of this compound | Materials for chiral sensors, asymmetric catalysis, and advanced optoelectronics. cjps.org |
Future Perspectives and Emerging Research Directions in R 3 Phenyl 1 Butene Chemistry
Development of Next-Generation Catalytic Systems with Enhanced Performance
The enantioselective synthesis of (R)-3-phenyl-1-butene and related chiral alkenes is critically dependent on the performance of catalytic systems. Future research is intensely focused on creating catalysts that offer superior activity, higher enantioselectivity, and broader substrate scope under milder conditions.
A primary area of development is the design of novel chiral ligands for transition metal catalysts, particularly those based on palladium, rhodium, and copper. acs.orgchiralpedia.com These metals are central to key transformations like asymmetric allylic alkylation and hydrogenation. chiralpedia.comnih.gov Researchers are moving beyond traditional phosphine-based ligands to explore new scaffolds such as phosphoramidites, diamidophosphites, and N-heterocyclic carbenes (NHCs), which can create unique steric and electronic environments around the metal center. acs.orgmdpi.com These advanced ligands have shown promise in improving enantioselectivity for challenging substrates. For instance, in palladium-catalyzed asymmetric allylic alkylation (AAA), a benchmark reaction for evaluating new ligands, novel phosphoramidite (B1245037) ligands have demonstrated the ability to achieve high enantiomeric excess (ee) values, often exceeding 95%. acs.orgnih.gov
Another promising frontier is the advancement of organocatalysis. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are emerging as powerful tools for a variety of asymmetric transformations. researchgate.netnih.gov These catalysts are attractive due to their metal-free nature, stability, and lower toxicity. chiralpedia.com Future work will likely focus on developing more robust and tunable organocatalysts capable of facilitating the synthesis of this compound and its derivatives with high stereocontrol. researchgate.netnih.gov The development of dual-catalyst systems, which combine a transition metal or organocatalyst with a photoredox catalyst, is also opening new reaction pathways for alkene functionalization under visible light, representing a highly atom-economical approach. nih.govfrontiersin.org
| Catalyst System | Ligand/Catalyst Type | Illustrative Reaction | Typical Enantiomeric Excess (ee) | Reference |
| Palladium Complex | Trost Diphosphine Ligands | Asymmetric Allylic Alkylation | >95% | nih.gov |
| Palladium Complex | Phosphoramidites | Asymmetric Allylic Alkylation | up to 99% | acs.orgresearchgate.net |
| Copper Complex | Chiral Bisoxazolines | Domino Michael/Aldol (B89426) Reactions | 83-98% | mdpi.com |
| Organocatalyst | Chiral Phosphoric Acids (CPAs) | Friedel-Crafts Alkylation | up to 97% | researchgate.net |
Exploration of Novel Multicomponent and Cascade Reactions
To enhance synthetic efficiency and molecular complexity, researchers are increasingly turning to multicomponent reactions (MCRs) and cascade (or domino) reactions. nih.govacs.org These strategies, which involve the formation of multiple chemical bonds in a single operation, align perfectly with the goals of green chemistry by reducing steps, solvent use, and waste generation. frontiersin.orgrsc.org
Future research in the context of this compound will likely involve designing MCRs that incorporate this chiral alkene or its precursors to rapidly assemble complex molecular architectures. Asymmetric multicomponent reactions (AMCRs), which utilize a chiral catalyst to control the stereochemical outcome, are a particularly powerful tool for creating diverse and complex chiral compounds with high atom economy. nih.gov For example, a three- or four-component reaction could potentially combine a phenyl-containing starting material, a C1 building block, and a C2 vinyl unit in the presence of a chiral catalyst to construct the this compound skeleton in a single step.
Cascade reactions offer another avenue for efficiently elaborating the structure of this compound. A cascade sequence could be initiated by the enantioselective functionalization of the alkene, followed by one or more subsequent intramolecular reactions to build complex polycyclic systems. acs.org20.210.105 For instance, a copper-catalyzed domino reaction could start with a Michael addition to a derivative of this compound, followed by an intramolecular aldol or Mannich reaction to form new rings and stereocenters with high diastereoselectivity. mdpi.com
| Reaction Type | Key Features | Potential Application for this compound Chemistry | Reference |
| Multicomponent Reaction (MCR) | Three or more reactants combine in a single pot. High atom economy and efficiency. | One-pot synthesis of complex derivatives by reacting this compound with multiple other building blocks. | nih.govfrontiersin.org |
| Asymmetric MCR (AMCR) | An MCR that uses a chiral catalyst to control stereochemistry. | Enantioselective one-pot synthesis of the this compound core from achiral precursors. | nih.gov |
| Cascade (Domino) Reaction | Multiple bond-forming events occur sequentially without isolating intermediates. | Converting this compound into polycyclic structures through a series of intramolecular transformations. | mdpi.comacs.org |
Integration of Sustainable and Green Chemistry Principles in Synthesis
The chemical industry is under increasing pressure to adopt more environmentally friendly practices. sciencedaily.com The synthesis of fine chemicals like this compound is no exception, and future research will be heavily influenced by the principles of green chemistry. chiralpedia.comiosrjournals.org
A key focus is on improving atom economy , a concept that measures how many atoms from the reactants are incorporated into the final product. acs.orgnih.gov Reactions with high atom economy, such as isomerizations and addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts. nih.govnih.gov For instance, developing catalytic asymmetric olefin isomerization methods to produce this compound would be a highly atom-economical process. nih.gov
Another critical metric is the E-Factor (Environmental Factor), which quantifies the mass of waste produced per mass of product. chembam.comlibretexts.org The pharmaceutical and fine chemical industries traditionally have very high E-Factors. nih.gov Future synthetic routes to this compound will aim to minimize this by using catalytic rather than stoichiometric reagents, reducing solvent use through solvent-free or highly concentrated reactions, and designing processes where catalysts can be easily recovered and recycled. rsc.orgnih.gov The use of biocatalysis, employing enzymes to perform highly selective transformations under mild, aqueous conditions, represents a particularly promising green approach. chemistryjournals.net
| Green Chemistry Principle | Description | Future Application in this compound Synthesis | Reference |
| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. | Designing addition and isomerization reactions that minimize byproduct formation. | acs.orgsescollege.ac.in |
| Catalysis | Use catalytic reagents (highly selective) in small amounts instead of stoichiometric reagents. | Developing highly active and recyclable catalysts (metal, organic, or enzymes) to reduce waste. | rsc.orglongdom.org |
| Benign Solvents | Minimize or eliminate the use of auxiliary substances like solvents; if used, they should be non-hazardous. | Performing syntheses under solvent-free conditions or in greener solvents like water or supercritical CO₂. | nih.govnih.gov |
| Renewable Feedstocks | Use renewable rather than depleting raw materials and feedstocks whenever technically and economically practicable. | Exploring biocatalytic routes that utilize feedstocks derived from biomass. | chemistryjournals.net |
Advanced Computational Design and Machine Learning in Reaction Discovery
The traditional trial-and-error approach to discovering new catalysts and reactions is time-consuming and resource-intensive. nih.gov The future of chemical synthesis lies in the synergy between experimental work and powerful computational tools, including quantum mechanics (QM) and machine learning (ML). nih.govnii.ac.jp
Computational catalyst design allows chemists to model reaction mechanisms and transition states, providing deep insights into the factors that control reactivity and enantioselectivity. digitellinc.com This understanding enables the rational, in-silico design of new chiral ligands and catalysts with predicted high performance, significantly narrowing the number of candidates that need to be synthesized and tested in the lab. researchgate.net
Machine learning is set to revolutionize this field even further. By training algorithms on large datasets of reaction outcomes, ML models can predict the enantioselectivity or yield of a reaction with a given catalyst, substrate, and set of conditions. nih.govchinesechemsoc.org These predictive models can rapidly screen vast virtual libraries of potential catalysts to identify the most promising candidates for a specific transformation, such as the synthesis of this compound. arxiv.orgrsc.org Deep Neural Networks (DNNs) and other advanced algorithms are showing remarkable accuracy in predicting enantiomeric excess, with some models achieving a root mean square error (RMSE) as low as 6-8% ee on test sets. rsc.orgrsc.org This data-driven approach accelerates the discovery workflow, reduces experimental costs, and can uncover non-obvious structure-activity relationships that might be missed by human intuition. rsc.org
| Computational Approach | Description | Role in Advancing this compound Chemistry | Reference |
| Quantum Mechanics (QM) | Simulates electronic structure to calculate energies of molecules and transition states. | Provides detailed mechanistic understanding to rationally design more selective catalysts. | nih.govdigitellinc.com |
| Virtual Screening | Computationally evaluates large libraries of potential catalysts or reactants. | Rapidly identifies promising new ligands or reaction conditions before experimental synthesis. | nii.ac.jp |
| Machine Learning (ML) Models | Algorithms (e.g., Random Forest, DNN) trained on existing reaction data to make predictions. | Predicts the enantioselectivity (% ee) of new, untested reactions, guiding experimental efforts. | chinesechemsoc.orgarxiv.orgrsc.org |
| Explainable AI (XAI) | ML techniques that identify which molecular features are most important for a given prediction. | Uncovers key structure-selectivity relationships to inform the next generation of catalyst design. | rsc.orgrsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
